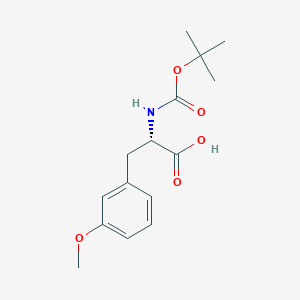

Boc-3-Methoxy-L-Phenylalanine

Descripción general

Descripción

Boc-3-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a methoxy group at the third position. This compound is primarily used in peptide synthesis and as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Methoxy-L-Phenylalanine typically involves the protection of the amino group of 3-methoxy-L-phenylalanine with a tert-butoxycarbonyl group. The process can be summarized as follows:

Starting Material: 3-Methoxy-L-Phenylalanine.

Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Procedure: The 3-methoxy-L-phenylalanine is dissolved in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. Di-tert-butyl dicarbonate is added to the solution in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-scale Reactors: Equipped with efficient stirring and temperature control.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Boc-3-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: Used in peptide synthesis where the amino group is coupled with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Electrophiles such as halogens or nitro groups.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

Deprotected Amino Acid: 3-Methoxy-L-Phenylalanine.

Substituted Derivatives: Various substituted phenylalanine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-3-Methoxy-L-Phenylalanine is primarily utilized as a building block in the synthesis of peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for controlled and specific coupling reactions during peptide chain assembly. The methoxy group at the third position of the phenyl ring further influences the reactivity and interactions of the compound, making it advantageous for constructing peptides with desired properties.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development. It serves as a precursor for bioactive compounds and is involved in the design of novel therapeutic agents targeting specific biological pathways. Its structural characteristics allow researchers to explore its efficacy and safety profiles as part of drug discovery processes.

Biochemical Research

The compound is also employed in biochemical research to study enzyme-substrate interactions and protein engineering. Researchers utilize it to gain insights into complex biochemical processes, which can lead to advancements in biotechnology and medicine. Its role in modifying proteins helps create novel proteins with enhanced properties for therapeutic applications .

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its versatility allows it to be used in various organic synthesis applications, contributing to the development of diverse chemical entities.

Biological Studies

In biological studies, this compound aids researchers in exploring neurotransmitter interactions and their implications for neurological disorders. Its unique structure allows for detailed examination of biological mechanisms and potential treatments for conditions such as depression and anxiety .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the effectiveness of this compound in synthesizing peptides that showed promising results against certain bacterial strains. The synthesized peptides exhibited significant antibacterial activity, highlighting the compound's potential in developing new therapeutic agents against resistant pathogens .

Case Study 2: Enzyme Interaction Studies

Research involving this compound has provided insights into enzyme kinetics and substrate specificity. By utilizing this amino acid derivative, scientists were able to elucidate mechanisms underlying enzyme action, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Mecanismo De Acción

The mechanism of action of Boc-3-Methoxy-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparación Con Compuestos Similares

Boc-2-Methoxy-L-Phenylalanine: Similar structure but with the methoxy group at the second position.

Boc-L-Phenylalanine: Lacks the methoxy substitution on the phenyl ring.

Uniqueness: Boc-3-Methoxy-L-Phenylalanine is unique due to the specific position of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different properties and applications compared to its analogs.

Actividad Biológica

Boc-3-Methoxy-L-Phenylalanine (Boc-3-MeO-Phe) is an amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of Boc-3-MeO-Phe, including its synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 261360-71-8 |

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.34 g/mol |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid |

| Synonyms | Boc-Phe 3-MeO, N-Boc-3-methyl-L-phenylalanine |

Synthesis

The synthesis of this compound typically involves protecting the amino group of 3-methoxy-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The general procedure includes:

- Starting Material : 3-Methoxy-L-phenylalanine.

- Reagents : Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide).

- Solvent : Tetrahydrofuran (THF) or acetonitrile.

- Deprotection : The Boc group can be removed using strong acids like trifluoroacetic acid.

This synthetic route allows for the selective modification of the amino acid, facilitating its use in peptide synthesis and other chemical applications .

Boc-3-MeO-Phe serves primarily as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions during synthesis, allowing for the formation of peptide bonds upon deprotection. This property is crucial for constructing peptides with specific sequences and functionalities .

Biological Activity

Research into the biological activity of this compound reveals several promising applications:

1. Peptide Synthesis

Boc-3-MeO-Phe is widely used as a building block for synthesizing peptides and proteins. Its unique methoxy substitution can influence the peptide's conformation and biological activity, making it valuable in drug design .

2. Medicinal Chemistry

Investigations have shown that Boc-3-MeO-Phe may have potential therapeutic applications due to its structural similarity to naturally occurring amino acids. Its derivatives have been explored for their roles in drug development, particularly in targeting specific biological pathways .

3. Biological Studies

Studies have utilized Boc-3-MeO-Phe to investigate enzyme-substrate interactions and protein engineering. For instance, it has been used to study the binding affinities of various enzymes, providing insights into their catalytic mechanisms .

Case Studies

Several studies highlight the biological significance of this compound:

- Study on Antibacterial Activity : A recent study evaluated surfactants derived from phenylalanine derivatives, including Boc-3-MeO-Phe, demonstrating their effectiveness against various bacterial strains .

- Neuroprotective Effects : Research indicated that derivatives of L-phenylalanine, including those involving Boc-protected forms, exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHDMZILHKRUGN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.